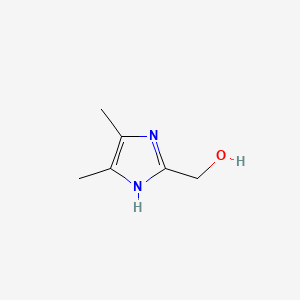

(4,5-dimethyl-1H-imidazol-2-yl)methanol

カタログ番号 B599580

CAS番号:

115245-13-1

分子量: 126.159

InChIキー: XRUICZARPZYJTK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

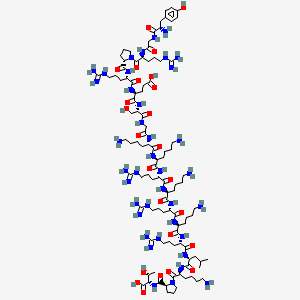

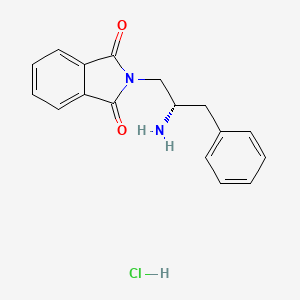

“(4,5-dimethyl-1H-imidazol-2-yl)methanol” is an organic compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

The molecular structure of “(4,5-dimethyl-1H-imidazol-2-yl)methanol” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains a methanol group attached to the imidazole ring .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including the formation of bonds during the synthesis of the imidazole .科学的研究の応用

Methanol Dehydration to Dimethyl Ether

- Development of Catalysts : A review by Bateni and Able (2018) on heterogeneous catalysts for methanol dehydration to dimethyl ether (DME) highlights the importance of this process in producing a clean fuel and valuable chemical from methanol. The study covers various catalysts including γ-Al2O3, zeolites, and other modifications, showcasing their efficiency in the dehydration reaction (Bateni & Able, 2018).

Methanol Reforming for Hydrogen Production

- Cu-based Catalysts and Reaction Mechanisms : Research by Yong et al. (2013) delves into methanol reforming processes, highlighting the use of Cu-based catalysts and detailing the surface reaction mechanisms. This work contributes to understanding how methanol can be efficiently converted into hydrogen, a clean energy carrier (Yong et al., 2013).

Methanol as a Chemical Marker in Transformer Insulating Oil

- Methanol as an Indicator of Cellulosic Insulation Aging : Jalbert et al. (2019) review the use of methanol as a marker for evaluating the condition of solid insulation in power transformers. The presence of methanol in transformer oil has been correlated with the degradation of insulating paper, providing a novel approach to monitoring transformer health (Jalbert et al., 2019).

Methanol in Fuel Cell Technology

- Direct Methanol Fuel Cells (DMFCs) : Heinzel and Barragán (1999) discuss the challenges and progress in DMFC technology, particularly focusing on methanol crossover issues. This review underlines the potential of methanol as a fuel source for clean energy generation, despite existing technical hurdles (Heinzel & Barragán, 1999).

Methanol's Role in Sustainable Technologies

- Reclamation of CO2 : A review by Yang and Wang (2015) emphasizes methanol's role in the sustainable reclamation of CO2, presenting it as a cornerstone in C1 chemistry for producing fuels and chemicals. This research outlines various pathways for CO2 conversion into methanol and its derivatives, highlighting the environmental benefits (Yang & Wang, 2015).

特性

IUPAC Name |

(4,5-dimethyl-1H-imidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-5(2)8-6(3-9)7-4/h9H,3H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUICZARPZYJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676283 |

Source

|

| Record name | (4,5-Dimethyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-dimethyl-1H-imidazol-2-yl)methanol | |

CAS RN |

115245-13-1 |

Source

|

| Record name | (4,5-Dimethyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

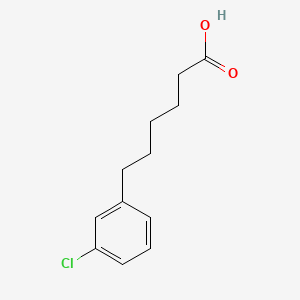

6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid

196314-39-3

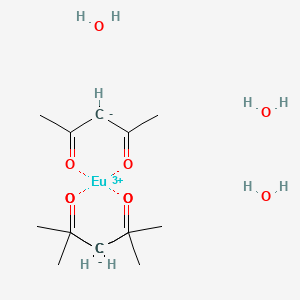

Europium(3+);pentane-2,4-dione;trihydrate

18702-22-2

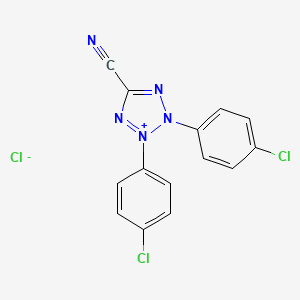

3-Furanthiol,2,5-dihydro-5-imino-2-methyl-(9CI)

199850-29-8

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)

![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)

![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)